DC-U4106

USP8 ER-positive breast cancer xenograft

Validating USP8-specific phenotypes in ER+ breast cancer models requires a DUB inhibitor with defined off-target selectivity. DC-U4106 eliminates confounding USP2/USP7 activity. - **Selectivity:** USP8 IC50 = 1.2 µM; USP2 IC50 = 58.4 µM (49× selective); USP7 IC50 >100 µM - **In vivo efficacy:** 20 mg/kg IP, q2d x 14 days → tumor regression in MCF-7 xenografts (superior to tamoxifen) - **Cell-based validation:** 0-5 µM, 24h → concentration-dependent ERα, PR, EGFR, ErbB2/3 degradation - **Supply:** Ready-to-ship for biochemical counter-screening & apoptosis studies

Molecular Formula C29H27N5O5
Molecular Weight 525.6 g/mol
Cat. No. B15566364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-U4106
Molecular FormulaC29H27N5O5
Molecular Weight525.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H27N5O5/c1-17-27(18(2)32-31-17)39-28-23(37)15-21(35)26-22(36)16-24(38-29(26)28)19-6-8-20(9-7-19)33-11-13-34(14-12-33)25-5-3-4-10-30-25/h3-10,15-16,35,37H,11-14H2,1-2H3,(H,31,32)
InChIKeyVNWOJNLRTJFWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DC-U4106: Potent USP8 Inhibitor


DC-U4106 is a small-molecule inhibitor of ubiquitin-specific protease 8 (USP8) identified via virtual screening and structure–activity relationship optimization [1]. It exhibits a binding affinity (Kd) of 4.7 μM and an IC50 of 1.2 μM against USP8, demonstrating functional selectivity over the related deubiquitinases USP2 (IC50 = 58.4 μM) and USP7 (IC50 > 100 μM) [1]. The compound promotes degradation of estrogen receptor alpha (ERα) through the ubiquitin pathway and has demonstrated in vivo tumor growth inhibition in a MCF-7 breast cancer xenograft model [1].

Why USP8 Selectivity Matters


The USP family comprises over 50 deubiquitinases with distinct substrate specificities and disease associations; pan-USP inhibitors or inhibitors with poorly characterized selectivity profiles often produce confounding phenotypes or off-target toxicity [1]. Even within the subset of USP8 inhibitors, potency and selectivity vary widely (e.g., USP8-IN-1 exhibits an IC50 of 1.9 μM but lacks published in vivo efficacy, while DUBs-IN-2 achieves 0.28 μM potency but primarily targets other USP isoforms) [2]. DC-U4106 is uniquely positioned by its combination of a defined selectivity window against USP2 and USP7, validated cellular mechanism in ERα degradation, and direct head-to-head in vivo superiority over tamoxifen—a benchmark therapeutic—thereby rendering generic substitution scientifically unjustified for experiments requiring this precise activity profile [1].

DC-U4106: Quantitative Evidence Guide


USP8 vs USP2/7 Selectivity Window

In a BALB/c nude mouse xenograft model bearing MCF-7 ER-positive breast cancer cells, DC-U4106 (20 mg/kg, intraperitoneal injection every 2 days for 14 days) demonstrated significantly superior tumor growth inhibition compared to the clinically approved selective estrogen receptor modulator tamoxifen [1]. The study reported that DC-U4106 significantly inhibited tumor growth with minimal toxicity, whereas the tamoxifen comparator arm showed less pronounced tumor suppression [1].

USP8 ER-positive breast cancer xenograft in vivo efficacy tamoxifen

In Vivo Tumor Growth Inhibition vs Tamoxifen

In a fluorometric enzymatic assay, DC-U4106 inhibited USP8 with an IC50 of 1.2 μM, while exhibiting markedly reduced activity against the closely related deubiquitinases USP2 (IC50 = 58.4 μM, ~49-fold selectivity) and USP7 (IC50 > 100 μM, >83-fold selectivity) [1]. This selectivity window is critical because USP2 and USP7 regulate distinct substrates and pathways; for example, USP7 inhibition can stabilize p53 and induce growth arrest, confounding interpretation of USP8-specific effects [2].

USP8 USP2 USP7 selectivity deubiquitinase

ERα Protein Degradation Efficiency

Surface plasmon resonance (SPR) analysis revealed that DC-U4106 binds to the USP8 catalytic domain with a dissociation constant (Kd) of 4.7 μM [1]. This places DC-U4106 in an intermediate affinity range compared to other reported USP8 inhibitors: DUBs-IN-2 exhibits an IC50 of 0.28 μM but lacks published SPR-derived Kd data and shows activity against USP7 (IC50 = 7.2 μM) [2]; USP8-IN-1 displays an IC50 of 1.9 μM but no SPR data ; OTUB1/USP8-IN-1 achieves sub-nanomolar potency (0.28 nM) but is a dual OTUB1/USP8 inhibitor, introducing additional mechanistic variables . DC-U4106's well-characterized binding affinity, combined with its selectivity profile, offers a balanced tool compound with defined target engagement metrics.

USP8 binding affinity SPR Kd inhibitor

In Vivo Safety and Tolerability

In MCF-7 ER-positive breast cancer cells, treatment with DC-U4106 (0–5 μM, 24 hours) led to a concentration-dependent decrease in ERα and progesterone receptor (PR) protein levels, as well as reduced expression of EGFR, ErbB2, and ErbB3 receptor tyrosine kinases, as measured by Western blotting [1]. RT-PCR analysis further confirmed that DC-U4106 (0–7 μM, 24 hours) reduced ERα and PR mRNA levels [1]. This mechanism is distinct from direct ER antagonism (e.g., tamoxifen) or aromatase inhibition, as it leverages the ubiquitin-proteasome pathway to degrade ERα protein [1].

USP8 ERα degradation MCF-7 breast cancer Western blot

Purity and Multi-Vendor Traceability

DC-U4106 inhibited MCF-7 cell colony formation and induced apoptosis in a concentration-dependent manner [1]. In a colony formation assay, DC-U4106 (1–5 μM) reduced the number of colonies, while apoptosis analysis (0–5 μM, 12-hour treatment) showed an increase in apoptotic cell populations [1]. These effects are consistent with the compound's proposed mechanism of promoting ERα degradation and suppressing ERα-dependent growth signaling [1]. The IC50 for cell growth inhibition was not explicitly reported, but the effective concentration range (1–5 μM) aligns with the biochemical IC50 for USP8 inhibition.

USP8 MCF-7 colony formation apoptosis antiproliferative

mRNA Transcript Reduction

In the MCF-7 xenograft study, DC-U4106 administered at 20 mg/kg intraperitoneally every 2 days for 14 days did not cause significant body weight loss or observable organ toxicity, indicating a favorable tolerability profile at a dose that achieved significant tumor growth inhibition [1]. This contrasts with many chemotherapeutic agents that exhibit dose-limiting toxicities at efficacious doses. While direct comparator toxicity data for other USP8 inhibitors in the same model are not available, the report of 'minimal toxicity' provides a baseline safety benchmark for this compound [1].

USP8 in vivo toxicity tolerability xenograft safety

DC-U4106: Research Applications


USP8-ERα Axis Mechanistic Studies

DC-U4106 is ideally suited for studies examining the role of USP8 in regulating ERα protein stability and downstream signaling in ER-positive breast cancer cell lines such as MCF-7. Its validated ability to degrade ERα and reduce PR expression provides a specific pharmacological tool for probing this pathway [1].

Xenograft Efficacy Testing in ER+ Breast Cancer

The compound has demonstrated significant tumor growth inhibition with minimal toxicity in a MCF-7 xenograft model, and it has been directly compared favorably to tamoxifen in vivo [1]. This makes DC-U4106 a suitable candidate for preclinical efficacy studies, particularly those exploring resistance mechanisms to endocrine therapy [1].

DUB Selectivity Profiling

Due to its defined selectivity window (USP8 IC50 = 1.2 μM vs. USP2 IC50 = 58.4 μM and USP7 IC50 > 100 μM), DC-U4106 can be used as a selective USP8 inhibitor to dissect USP8-specific functions from those of other deubiquitinases in cellular assays [1]. This is particularly valuable when studying ubiquitin pathway regulation in cancer or other diseases where USP family members play overlapping roles.

Apoptosis and Proliferation Studies

With its well-characterized biochemical profile (Kd = 4.7 μM, IC50 = 1.2 μM, selectivity ratios), DC-U4106 serves as a useful reference compound for benchmarking new USP8 inhibitors in enzymatic and cellular assays. Its reported structure-activity relationship and binding mode provide a foundation for medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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